Acetanilide, N-(phenylazo)- Acetanilide, N-(phenylazo)-
Brand Name: Vulcanchem
CAS No.: 5702-80-7
VCID: VC16961306
InChI: InChI=1S/C14H13N3O/c1-12(18)17(14-10-6-3-7-11-14)16-15-13-8-4-2-5-9-13/h2-11H,1H3
SMILES:
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol

Acetanilide, N-(phenylazo)-

CAS No.: 5702-80-7

Cat. No.: VC16961306

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Acetanilide, N-(phenylazo)- - 5702-80-7

Specification

CAS No. 5702-80-7
Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
IUPAC Name N-phenyl-N-phenyldiazenylacetamide
Standard InChI InChI=1S/C14H13N3O/c1-12(18)17(14-10-6-3-7-11-14)16-15-13-8-4-2-5-9-13/h2-11H,1H3
Standard InChI Key RDPZUAALNQXMDR-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1=CC=CC=C1)N=NC2=CC=CC=C2

Introduction

Acetanilide, N-(phenylazo)- is an organic compound with the molecular formula C14_{14}H13_{13}N3_{3}O. It belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), and is specifically a derivative of acetanilide, which itself is the N-acetylated form of aniline . This compound is notable for its distinct structural features, including a phenylazo group attached to the acetanilide backbone, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of Acetanilide, N-(phenylazo)- typically involves reactions that introduce the phenylazo group onto the acetanilide backbone. While specific synthesis methods are not detailed in the available literature, azo compounds generally can be synthesized through diazotization reactions followed by coupling with aromatic amines.

Biological Activities

Acetanilide, N-(phenylazo)- exhibits various biological activities, primarily attributed to its analgesic and antipyretic properties. Historically, acetanilide was one of the first compounds used for pain relief and fever reduction, although it has largely been replaced by safer alternatives due to its toxicity. Research indicates that upon metabolism, acetanilide can lead to the formation of reactive intermediates that may interact with cellular macromolecules, potentially causing adverse effects such as methemoglobinemia.

Applications and Related Compounds

Acetanilide, N-(phenylazo)- finds applications in various fields, including dye manufacturing due to its azo functional group. Several compounds share structural similarities with acetanilide, N-(phenylazo)-, including:

Compound NameStructure TypeUnique Features
AcetanilideAcetamideHistorical analgesic; precursor to paracetamol.
PhenacetinAcetamideAnalgesic; less toxic than acetanilide.
4-AminophenolAniline derivativePrecursor for paracetamol; significant analgesic use.
AnilineAromatic amineBasic structure for many dyes and pharmaceuticals.
4-PhenylenediamineAromatic amineUsed in dye manufacturing; potential carcinogen.

Research Findings and Toxicity

Studies on the interactions of acetanilide, N-(phenylazo)- focus on its reactivity with biological molecules and other chemical species. Its interactions are significant in understanding its potential toxicity and metabolic pathways. The compound's toxicity is a major concern, as it can lead to adverse effects upon metabolism.

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